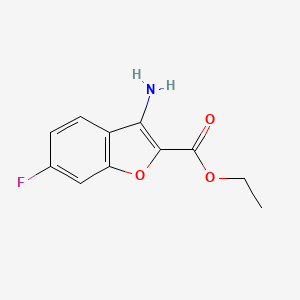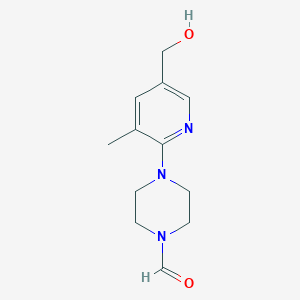
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group attached to the phenyl ring, and a carboxylic acid group at the 4th position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoromethylating agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing and may involve techniques like molecular docking and biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom and a phenyl ring but differs in the functional groups attached.
Uniqueness
5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the bromine atom, trifluoromethyl group, and carboxylic acid functionality.
Propriétés
Formule moléculaire |
C11H6BrF3N2O2 |
|---|---|
Poids moléculaire |
335.08 g/mol |
Nom IUPAC |
5-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-9-8(10(18)19)5-16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19) |
Clé InChI |
XCFMBRRCNAXMDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


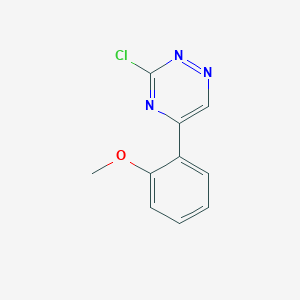
![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)




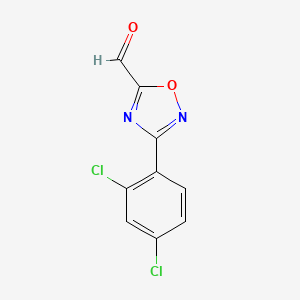
![N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11788826.png)
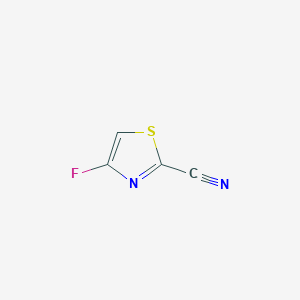
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)
